REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)[CH2:2][CH3:3].[CH2:13]([NH2:19])[C:14]1[O:18][CH:17]=[CH:16][CH:15]=1.COC(OC)OC.[BH4-].[Na+]>CO.CC(O)=O>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH:19][CH2:13][C:14]2[O:18][CH:17]=[CH:16][CH:15]=2)=[CH:7][CH:6]=1)[CH2:2][CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature, under an atmosphere of nitrogen for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(exothermic reaction)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on the rotovap
|
Type
|
WASH
|
Details
|
The organic phase was washed with H2O (200 mL) and aqueous phase
|
Type
|
EXTRACTION
|
Details
|
was back extracted with ethyl acetate (2×, 100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel (70% ethyl acetate in hexanes with ˜2% triethylamine)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=CC=C(CNCC=2OC=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |